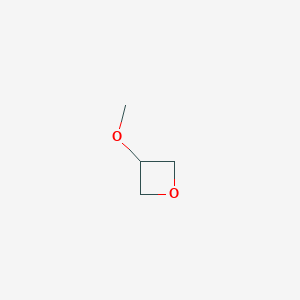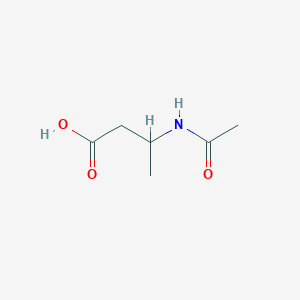
3-Acetamidobutanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Acetamidobutanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 145.16 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3-Acetamidobutanoic acid are not available, it’s important to note that as an amino acid, it can participate in various biochemical reactions. For instance, it can be involved in acid-base titrations, where it can act as either an acid or a base .Physical And Chemical Properties Analysis
3-Acetamidobutanoic acid is soluble in water . Its physical properties such as color, density, hardness, and melting and boiling points are not specified in the available resources .Aplicaciones Científicas De Investigación
1. Metabolomics and Aging Research
- Summary of the Application : 3-Acetamidobutanoic acid is a derivative of GABA and has been identified as a significant metabolite in aging research. It has been associated with mortality and longevity in a prospective analysis of 13,512 individuals .
- Methods of Application : The study used plasma metabolomic profiles to examine the associations of 243 plasma metabolites with mortality and longevity .
- Results : Higher levels of 3-Acetamidobutanoic acid were associated with an increased risk of all-cause mortality and reduced odds of longevity .
2. Antioxidant Research
- Summary of the Application : 3-Acetamidobutanoic acid has been identified as a nutritional biomarker in antioxidant research. It was found to be positively associated with different antioxidant activities .
- Methods of Application : The study used untargeted metabolomics to evaluate the metabolite profiling and antioxidant activities of Muscadine grape genotypes during berry development .
- Results : 3-Acetamidobutanoic acid was identified as one of the nine compounds that were positively associated with different antioxidant activities .
Propiedades
IUPAC Name |
3-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZZHIQIZBCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623643 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidobutanoic acid | |
CAS RN |
136781-39-0 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



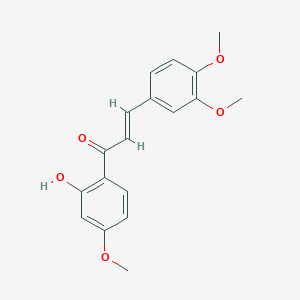
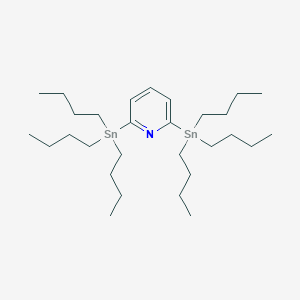
![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
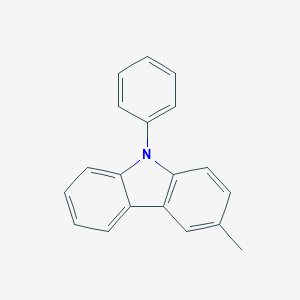

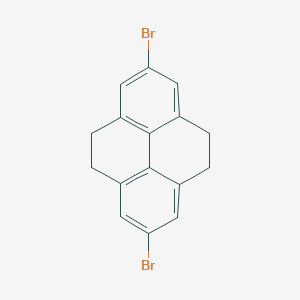
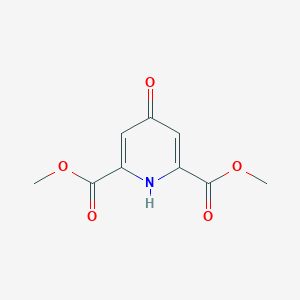

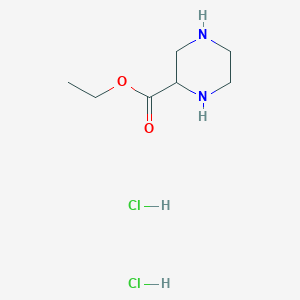
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
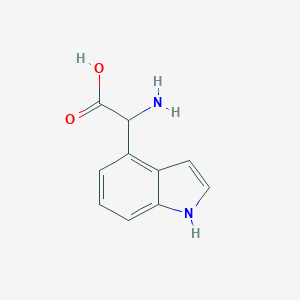
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
